molecular formula C10H16ClN B588248 Phenylpropylmethylamine-d3 Hydrochloride CAS No. 1246820-88-1

Phenylpropylmethylamine-d3 Hydrochloride

Cat. No.: B588248
CAS No.: 1246820-88-1
M. Wt: 188.713
InChI Key: OQHDRLTXPGYYJN-MUTAZJQDSA-N
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Preparation Methods

The synthesis of Phenylpropylmethylamine-d3 Hydrochloride involves several steps. One common method includes the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which can subsequently react with acids to form the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for higher efficiency and lower cost .

Chemical Reactions Analysis

Phenylpropylmethylamine-d3 Hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

Phenylpropylmethylamine-d3 Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenylpropylmethylamine-d3 Hydrochloride involves its interaction with adrenergic receptors, which play a crucial role in neurotransmission. This interaction can influence various physiological processes, including mood regulation, stress response, and pain perception . The compound’s deuterium labeling allows for detailed studies of these interactions at the molecular level .

Comparison with Similar Compounds

Phenylpropylmethylamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and the extent of deuterium labeling.

Properties

CAS No.

1246820-88-1

Molecular Formula

C10H16ClN

Molecular Weight

188.713

IUPAC Name

2-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3;

InChI Key

OQHDRLTXPGYYJN-MUTAZJQDSA-N

SMILES

CC(CNC)C1=CC=CC=C1.Cl

Synonyms

N,β-Dimethylbenzeneethanamine-d3 Hydrochloride;  N,β-Dimethylphenethylamine-d3 Hydrochloride;  1-(Methyl-d3)amino-2-methyl-2-phenylethane Hydrochloride;  1-(Methyl-d3)amino-2-phenylpropane Hydrochloride;  Phenpromethamine-d3 Hydrochloride;  Vonedrine-d3 H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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